![molecular formula C13H10FNO2 B6387319 4-(2-Fluoro-4-methylphenyl)picolinic acid CAS No. 1261927-05-2](/img/structure/B6387319.png)
4-(2-Fluoro-4-methylphenyl)picolinic acid
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Overview
Description
4-(2-Fluoro-4-methylphenyl)picolinic acid is an organic compound with the molecular formula C13H10FNO2 It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 2-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 2-Fluoro-4-methylphenylboronic acid and picolinic acid derivative.
Catalyst: Palladium(II) acetate (Pd(OAc)2).
Base: Potassium carbonate (K2CO3).
Solvent: Tetrahydrofuran (THF) or a similar solvent.
Temperature: Typically around 80-100°C.
Reaction Time: Several hours, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in appropriate solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
4-(2-Fluoro-4-methylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and disrupt cellular processes, making it a potential antiviral agent . Additionally, its ability to chelate metal ions can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, known for its role in metal ion chelation and biological activity.
2-Fluoro-4-methylphenylboronic Acid: A precursor in the synthesis of 4-(2-Fluoro-4-methylphenyl)picolinic acid.
Nicotinic Acid: An isomer of picolinic acid with different biological properties.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This substitution pattern can enhance its chemical stability and biological activity compared to other picolinic acid derivatives .
Properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-10(11(14)6-8)9-4-5-15-12(7-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBAZELYYUOKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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